(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
The chemical compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a versatile material used in scientific research. Its unique structure enables various applications, from drug discovery to catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoropyrimidine moiety, and the attachment of the isoxazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
- (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
- (3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
Uniqueness
Compared to similar compounds, (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c14-9-6-15-13(16-7-9)20-10-2-1-5-18(8-10)12(19)11-3-4-17-21-11/h3-4,6-7,10H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXOFNFHUNYAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NO2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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